5-Methylhept-2-ynoic acid
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Overview
Description
5-Methylhept-2-ynoic acid: is an organic compound with the molecular formula C8H12O2 . It is a carboxylic acid with a triple bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of terminal alkynes followed by carboxylation. For instance, the reaction of 5-methylhex-1-yne with carbon dioxide in the presence of a base such as potassium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the carboxyl group into acyl chlorides or bromides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
5-Methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylhept-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The triple bond and carboxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hept-2-ynoic acid: Lacks the methyl group at the fifth carbon.
5-Methylhex-2-ynoic acid: Has a shorter carbon chain.
Oct-2-ynoic acid: Has a longer carbon chain without the methyl group.
Uniqueness
5-Methylhept-2-ynoic acid is unique due to the presence of both a triple bond and a methyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methylhept-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-7(2)5-4-6-8(9)10/h7H,3,5H2,1-2H3,(H,9,10) |
InChI Key |
LGGLSPOBAQBGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC#CC(=O)O |
Origin of Product |
United States |
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